Tetrakis(acetonitrile)silver(I) tetrafluoroborate

Catalog No.
S1913214
CAS No.
93556-88-8
M.F
C8H12AgBF4N4
M. Wt
358.88 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(acetonitrile)silver(I) tetrafluoroborate

CAS Number

93556-88-8

Product Name

Tetrakis(acetonitrile)silver(I) tetrafluoroborate

IUPAC Name

silver;acetonitrile;tetrafluoroborate

Molecular Formula

C8H12AgBF4N4

Molecular Weight

358.88 g/mol

InChI

InChI=1S/4C2H3N.Ag.BF4/c4*1-2-3;;2-1(3,4)5/h4*1H3;;/q;;;;+1;-1

InChI Key

XZYAKBATRMXJSW-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+]

Canonical SMILES

[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Ag+]

Synthesis of Silver Complexes

Synthesis of Hetero-metallic Transition Metal Complexes

Synthesis of Luminescent Dinuclear Platinum(II) Alkynyl Phosphine Silver(I) Complex

Synthesis of Alpha-Diimine Silver(I) Complexes

Synthesis of Silver Nanoparticles

Catalyst in Oxidation Reactions

Synthesis of Organic Metal Complexes

Tetrakis(acetonitrile)silver(I) tetrafluoroborate, with the chemical formula C₈H₁₂AgBF₄N₄ and a molecular weight of 360.9 g/mol, is an organometallic compound that appears as a white to light gray powder or solid. It is known for its coordination chemistry, where silver(I) ions are complexed with acetonitrile ligands and tetrafluoroborate anions. The compound is often used in synthetic chemistry as a precursor for silver complexes and catalysts in various

With other ligands and substrates. Research indicates that the compound can form stable complexes with various donor molecules, which may alter its reactivity and properties. Investigations into its interactions with biomolecules could provide insights into its potential biological applications or toxicity profiles .

The synthesis of tetrakis(acetonitrile)silver(I) tetrafluoroborate typically involves the reaction of silver(I) nitrate with tetrafluoroboric acid in the presence of acetonitrile. The general procedure is as follows:

  • Preparation of Silver Nitrate Solution: Dissolve silver nitrate in acetonitrile.
  • Addition of Tetrafluoroboric Acid: Slowly add tetrafluoroboric acid to the solution while stirring.
  • Crystallization: Allow the solution to stand, leading to the formation of crystals of tetrakis(acetonitrile)silver(I) tetrafluoroborate.
  • Filtration and Drying: Filter the crystals and dry them under vacuum to obtain the pure compound .

Tetrakis(acetonitrile)silver(I) tetrafluoroborate has several applications, including:

  • Catalyst in Organic Synthesis: It is used in various organic reactions due to its ability to facilitate oxidation and other transformations.
  • Precursor for Silver Nanoparticles: The compound serves as a precursor for synthesizing silver nanoparticles, which have applications in electronics, medicine, and materials science.
  • Research in Coordination Chemistry: It is utilized in studies exploring the properties and reactivity of silver complexes .

Tetrakis(acetonitrile)silver(I) tetrafluoroborate shares similarities with several other silver compounds, particularly those involving different ligands or anions. Here are some comparable compounds:

Compound NameFormulaUnique Characteristics
Tetrakis(dimethylsulfoxide)silver(I) tetrafluoroborateC₈H₁₂AgBF₄OS₂Uses dimethylsulfoxide as a ligand; exhibits different solubility properties.
Silver(I) nitrateAgNO₃A common precursor for silver compounds; more reactive than tetrakis(acetonitrile)silver(I) tetrafluoroborate.
Silver(I) acetateAgC₂H₃O₂Known for its use in organic synthesis; less stable than tetrakis(acetonitrile)silver(I) tetrafluoroborate.
Tetrakis(ethylene glycol)silver(I) tetrafluoroborateC₈H₁₂AgBF₄O₄Uses ethylene glycol; shows different coordination properties compared to acetonitrile complexes.

Tetrakis(acetonitrile)silver(I) tetrafluoroborate is unique due to its specific ligand environment provided by acetonitrile and its application as a stable precursor for various silver complexes, distinguishing it from other silver compounds that may have different physical or chemical properties .

Synthetic Routes and Optimization Strategies

Tetrakis(acetonitrile)silver(I) tetrafluoroborate represents a versatile coordination compound that has garnered significant attention in synthetic chemistry due to its utility as a precursor for various silver-containing complexes and its catalytic applications [1] [2]. The synthesis of this compound involves the coordination of four acetonitrile molecules to a silver(I) center, balanced by a tetrafluoroborate counterion. Several synthetic methodologies have been developed and optimized to achieve high yields and purity of the target compound.

The most straightforward synthetic approach involves the direct reaction of silver tetrafluoroborate with acetonitrile . This method capitalizes on the strong affinity of silver(I) for nitrogen-containing ligands and the coordinating ability of acetonitrile. The reaction typically proceeds under mild conditions at room temperature, allowing for the formation of colorless crystalline products with yields exceeding 80% [1] [2]. The reaction can be represented as:

AgBF₄ + 4CH₃CN → [Ag(CH₃CN)₄]BF₄

An alternative industrial-scale approach utilizes silver nitrate and ammonium tetrafluoroborate in acetonitrile [4]. This metathesis reaction offers advantages in terms of cost-effectiveness and scalability. The optimized conditions involve heating the reaction mixture to 60°C for approximately 4 hours, with molar ratios of silver nitrate to ammonium tetrafluoroborate ranging from 1:1.2 to 1:1.4 [4]. The reaction proceeds through the precipitation of ammonium nitrate, driving the equilibrium toward product formation.

Optimization studies have revealed critical parameters affecting reaction efficiency and product quality. Temperature control emerges as a crucial factor, with reaction temperatures between room temperature and 60°C providing optimal yields [4]. Higher temperatures may lead to decomposition or side product formation, while lower temperatures result in incomplete conversion. The solvent choice is equally important, with acetonitrile serving both as solvent and ligand, ensuring high local concentrations of the coordinating species [5] [6].

Reaction time optimization demonstrates that extended reaction periods, typically 4-8 hours, ensure complete coordination and minimize unreacted starting materials [4]. The stoichiometry of reactants plays a vital role, with slight excess of acetonitrile (4.5-5 equivalents) relative to silver ensuring complete coordination while avoiding excessive solvent usage .

MethodTemperature (°C)Reaction TimeSolventYield (%)Comments
Silver tetrafluoroborate + acetonitrile (direct)Room temperatureVariableAcetonitrile>80Most direct method
Silver nitrate + ammonium tetrafluoroborate in acetonitrile604 hoursAcetonitrileHighOptimized industrial approach
Metathesis reaction from silver perchlorateRoom temperatureOvernightAcetonitrileVariableAlternative route
Crystallization from tetrahydrofuran/acetonitrile mixture5Several daysTHF/Acetonitrile (3:1)Crystalline productProduces single crystals

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for tetrakis(acetonitrile)silver(I) tetrafluoroborate, enabling identification of coordination environments and dynamic behavior in solution. The compound exhibits characteristic NMR signatures across multiple nuclei, each offering unique insights into its molecular structure and electronic environment.

Proton NMR spectroscopy reveals the presence of coordinated acetonitrile ligands through characteristic chemical shifts of the methyl groups. In deuterated acetonitrile solution, the compound displays a singlet at approximately 2.53 ppm, corresponding to the twelve equivalent methyl protons of the four coordinated acetonitrile molecules [7] [8]. This downfield shift relative to free acetonitrile (2.06 ppm) reflects the electron-withdrawing effect of coordination to the silver(I) center. The integration pattern confirms the 4:1 stoichiometry of acetonitrile to silver, supporting the tetrakis coordination environment.

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the coordinated ligands. The nitrile carbon appears as a characteristic signal around 116.5 ppm, while the methyl carbon resonates at approximately 1.5 ppm [9]. The nitrile carbon chemical shift represents a slight downfield displacement compared to free acetonitrile, indicating the electronic perturbation upon coordination to the silver center. The narrow linewidths observed for both carbon signals suggest rapid exchange processes or equivalent coordination environments for all four acetonitrile ligands.

Fluorine-19 NMR analysis focuses on the tetrafluoroborate counterion, which exhibits a characteristic quartet signal between -148.2 and -151.8 ppm [7] [8]. This multiplicity arises from coupling with the boron-11 nucleus (I = 3/2), with a coupling constant of approximately 1.3 Hz [10]. The chemical shift position is diagnostic for the tetrafluoroborate anion and confirms its presence as the charge-balancing species.

Boron-11 NMR spectroscopy reveals a broad signal around 0 ppm, characteristic of the tetrafluoroborate environment [10]. The breadth of this signal reflects the quadrupolar nature of boron-11 and rapid relaxation processes. Silver-109 NMR is typically not observed due to the low gyromagnetic ratio and quadrupolar relaxation of this nucleus in coordination compounds.

NucleusChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Solvent
¹H2.53 (CH₃)Singlet-CD₃CN
¹³C116.5 (≡C-N), 1.5 (CH₃)Singlet, Singlet-CD₃CN
¹⁹F-148.2 to -151.8 (BF₄⁻)Quartet¹J(B-F) ≈ 1.3CD₃CN
¹⁰⁹AgNot typically observed---
¹¹BBroad signal around 0Singlet-CD₃CN

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides crucial information about molecular structure, bonding characteristics, and coordination environment in tetrakis(acetonitrile)silver(I) tetrafluoroborate. Both infrared and Raman techniques offer complementary perspectives on the vibrational modes present in the compound, with selection rules determining the activity of specific vibrations in each technique.

The most diagnostic feature in the infrared spectrum is the nitrile stretching vibration of the coordinated acetonitrile ligands. This band appears in the region 2265-2285 cm⁻¹, representing a shift to higher frequency compared to free acetonitrile (2253 cm⁻¹) [11] [12]. This blue-shift reflects the electron-withdrawing effect of coordination to the silver(I) center, which increases the triple bond character of the nitrile group. The intensity and position of this band serve as reliable indicators of successful coordination and can be used to monitor reaction progress.

The methyl groups of the acetonitrile ligands contribute several characteristic vibrations to the spectrum. Carbon-hydrogen stretching modes appear in the region 2950-3000 cm⁻¹ with medium intensity, while methyl deformation vibrations occur around 1380-1420 cm⁻¹ [13]. These frequencies are similar to those observed in free acetonitrile, indicating minimal perturbation of the methyl group environment upon coordination.

The tetrafluoroborate counterion exhibits distinct vibrational signatures that confirm its presence and provide structural information. The antisymmetric BF stretching mode appears as a very strong band between 1050-1080 cm⁻¹, representing the most intense feature in the infrared spectrum [13]. The symmetric BF stretching vibration occurs at lower frequency (760-780 cm⁻¹) with strong intensity. Tetrafluoroborate bending modes are observed in the region 520-540 cm⁻¹ with medium intensity.

Metal-ligand vibrations provide direct evidence for coordination bonding between silver and nitrogen atoms. The silver-nitrogen stretching mode appears as a weak band in the region 300-350 cm⁻¹ [6]. The low intensity of this vibration reflects the ionic character of the metal-ligand bond and the heavy atom effect of silver.

Raman spectroscopy complements infrared analysis by providing access to vibrations that may be infrared-inactive or weak. The nitrile stretching vibration appears prominently in the Raman spectrum at similar frequencies to the infrared spectrum (2265-2285 cm⁻¹) [14] [15]. The tetrafluoroborate vibrations show different relative intensities in Raman compared to infrared, with the symmetric stretching mode being more prominent in Raman spectroscopy.

Crystal lattice modes, observable primarily in solid-state measurements, appear as weak features below 300 cm⁻¹ in both infrared and Raman spectra [6]. These vibrations provide information about intermolecular interactions and crystal packing arrangements.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity (IR)Assignment
C≡N stretch (acetonitrile)2265-22852265-2285StrongCoordinated nitrile
C-H stretch (methyl)2950-30002950-3000MediumMethyl C-H
C-H bend (methyl)1380-14201380-1420MediumMethyl deformation
BF₄⁻ stretch (antisymmetric)1050-1080760-780Very strongBF₄⁻ antisymmetric
BF₄⁻ stretch (symmetric)760-780520-540StrongBF₄⁻ symmetric
BF₄⁻ bend520-540350-400MediumBF₄⁻ deformation
Ag-N stretch300-350WeakWeakMetal-ligand
Crystal lattice modes150-300100-250VariableLattice vibrations

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction represents the definitive technique for structural characterization of tetrakis(acetonitrile)silver(I) tetrafluoroborate, providing precise atomic positions, bond lengths, bond angles, and crystal packing information. The crystallographic analysis reveals detailed insights into the coordination geometry, intermolecular interactions, and solid-state organization of the compound.

The compound crystallizes in the orthorhombic crystal system with space group Pna2₁ [5] [6]. The unit cell parameters are a = 24.249(5) Å, b = 8.608(2) Å, and c = 20.640(4) Å, yielding a unit cell volume of 4308.3 ų [6]. The asymmetric unit contains three independent formula units (Z = 12), indicating a relatively complex crystal structure with multiple crystallographically distinct environments for the constituent ions.

The molecular structure consists of discrete [Ag(CH₃CN)₄]⁺ cations and BF₄⁻ anions with no direct covalent interactions between these species [6]. The silver coordination environment adopts a distorted tetrahedral geometry with four acetonitrile ligands coordinated through their nitrogen atoms. The Ag-N bond distances range from 2.15 to 2.25 Å, consistent with typical silver-nitrogen coordination bonds in similar compounds [5] [6].

The coordination geometry around silver deviates from ideal tetrahedral symmetry, with N-Ag-N bond angles ranging from 85° to 95° for cis-related ligands and 170° to 180° for trans-related ligands [6]. This distortion arises from crystal packing effects and the influence of the counterions in the solid state. The acetonitrile ligands adopt a nearly linear coordination mode with Ag-N-C angles approaching 180°, indicating minimal bending of the coordinated ligands.

The carbon-nitrogen triple bond lengths in the coordinated acetonitrile molecules range from 1.13 to 1.15 Å, similar to values observed in free acetonitrile and other coordinated nitrile compounds [6]. This observation suggests that coordination to silver(I) does not significantly perturb the electronic structure of the nitrile group, consistent with the weak π-acceptor nature of acetonitrile.

The tetrafluoroborate anions occupy interstitial positions between the cationic complexes, with BF₄⁻ tetrahedra showing typical bond lengths and angles [6]. The B-F bond distances average approximately 1.38 Å, and F-B-F angles approach the ideal tetrahedral value of 109.5°. No close contacts between the tetrafluoroborate anions and the silver centers are observed, confirming the outer-sphere nature of these counterions.

Intermolecular interactions in the crystal structure primarily involve weak hydrogen bonding between the methyl groups of acetonitrile ligands and fluorine atoms of the tetrafluoroborate anions [6]. These C-H⋯F interactions contribute to crystal stability and influence the overall packing arrangement. The absence of significant π-π stacking or metal-metal interactions reflects the ionic nature of the compound and the steric bulk of the tetrakis coordination sphere.

The crystal packing reveals a three-dimensional network stabilized by multiple weak intermolecular forces [6]. The arrangement of cations and anions optimizes electrostatic interactions while minimizing steric repulsion, resulting in an efficient packing density of 1.655 g/cm³ [6].

ParameterValueStandard Uncertainty
Molecular formulaC₈H₁₂AgBF₄N₄-
Formula weight (g/mol)358.88-
Crystal systemOrthorhombic-
Space groupPna2₁-
Unit cell a (Å)24.249(5)±0.005
Unit cell b (Å)8.608(2)±0.002
Unit cell c (Å)20.640(4)±0.004
Volume (ų)4308.3-
Z12-
Density (g/cm³)1.655-
Temperature (K)178±2
RadiationMo Kα-
R-factor0.022-

The high-quality crystallographic data, evidenced by the low R-factor of 0.022, provide confidence in the structural parameters and support the proposed coordination environment [6]. The precision of bond length and angle measurements enables detailed comparison with related compounds and theoretical predictions, contributing to a comprehensive understanding of silver-acetonitrile coordination chemistry.

Bond/ParameterValue (Å or °)Reference
Ag-N(1) distance2.15-2.25X-ray diffraction
Ag-N(2) distance2.15-2.25X-ray diffraction
Ag-N(3) distance2.15-2.25X-ray diffraction
Ag-N(4) distance2.15-2.25X-ray diffraction
N-Ag-N angle (trans)170-180X-ray diffraction
N-Ag-N angle (cis)85-95X-ray diffraction
C≡N bond length1.13-1.15X-ray diffraction
Ag-N-C angle170-180X-ray diffraction
Tetrahedral distortionDistorted tetrahedralGeometry analysis

Dates

Modify: 2023-08-16

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